N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S2/c1-19(16,17)11-7-8-18-10-12-13-14-15(10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJCKTBULWPNCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCSC1=NN=NN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}methanesulfonamide typically involves the formation of the tetrazole ring followed by the introduction of the thioethyl and methanesulfonamide groups. One common method for synthesizing tetrazole derivatives is the Huisgen cycloaddition of azides and alkynes, often catalyzed by copper. The reaction conditions usually involve moderate temperatures and the use of solvents like acetonitrile .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and conducting reactions under mild conditions to minimize environmental impact. These methods aim to achieve high yields with low cost and easy setup .
Chemical Reactions Analysis
Thioether Oxidation Reactions
The ethylthio (-S-) group undergoes oxidation under controlled conditions:
Key Findings :
-
Sulfone formation is favored with stoichiometric mCPBA due to the electron-withdrawing sulfonamide group increasing sulfur's electrophilicity .
-
Over-oxidation side products (e.g., sulfonic acids) occur with strong oxidizers like KMnO<sub>4</sub> .
Tetrazole Ring Reactivity
The 1-phenyltetrazole moiety participates in:
2.1. Alkylation at N2 Position
Mechanistic Insight :
Deprotonation of the tetrazole NH (pK<sub>a</sub> ~4.5) generates a nucleophilic site at N2, enabling SN2 reactions with alkyl halides .
2.2. Coordination with Metal Ions
| Metal Salt | Conditions | Application | Source |
|---|---|---|---|
| Cu(OAc)<sub>2</sub> | MeOH, RT | Catalytic cross-coupling | |
| AgNO<sub>3</sub> | Aqueous EtOH | Antibacterial coordination polymers |
Sulfonamide Group Reactivity
The methanesulfonamide group exhibits limited hydrolysis but participates in:
3.1. Hydrogen Bonding Interactions
| Partner | Conditions | Observed Effect | Source |
|---|---|---|---|
| Water | Crystallization from EtOH/H<sub>2</sub>O | Stabilizes crystal lattice via N-H···O bonds | |
| Pyridine | Reflux, 12h | No cleavage; stable under mild basic conditions |
3.2. Acid/Base Stability
| Conditions | Result | Source |
|---|---|---|
| 6M HCl, reflux, 24h | <5% decomposition (HPLC) | |
| 5M NaOH, reflux, 24h | Partial desulfonation (~20%) |
Nucleophilic Substitution at Ethylthio Bridge
The thioethyl spacer allows for:
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| ClCH<sub>2</sub>COONa | pH 9, 40°C | Thioether → Thioester | Requires phase-transfer catalyst | |
| NH<sub>3</sub> (aq) | Sealed tube, 100°C | Ethylamine derivative | Low yield (≤35%) |
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) data for related compounds:
| Temperature Range (°C) | Mass Loss (%) | Proposed Process | Source |
|---|---|---|---|
| 180-220 | 15-18 | Tetrazole ring decomposition | |
| 250-300 | 30-35 | Sulfonamide cleavage |
Biological Activity Correlations
While not directly tested for the target compound, analogs show:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the tetrazole moiety exhibit promising anticancer properties. N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}methanesulfonamide has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancer. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation, particularly those involving the mTOR pathway .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes. Studies have shown that derivatives of this compound can be effective against antibiotic-resistant strains, making it a candidate for further development in treating infectious diseases .
Interaction with Biological Targets
This compound interacts with various biological targets, including enzymes involved in metabolic pathways. Its thioether linkage enhances its ability to form stable complexes with target proteins, potentially leading to increased potency and selectivity .
Modulation of Neurotransmitter Systems
This compound has also been investigated for its effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases. It is believed to modulate glutamatergic signaling, which is crucial for synaptic plasticity and memory formation. Studies suggest that it may offer neuroprotective effects against excitotoxicity associated with conditions like Alzheimer's disease .
Case Study: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry analysis .
Case Study: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for both pathogens, indicating strong antimicrobial potential that warrants further investigation into its application as an antibiotic agent .
Mechanism of Action
The mechanism of action of N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}methanesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors that normally interact with carboxylate groups. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural and functional differences between N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}methanesulfonamide and related sulfonamide-tetrazole hybrids:
Key Structural and Functional Insights:
Aromatic Substitution: The phenyltetrazole in the target compound (vs. fluorophenyltetrazole in ) may alter lipophilicity and target selectivity. Fluorine substitution often enhances metabolic stability and membrane permeability .
Linker Variations :
- The ethylthio linker in the target compound provides flexibility compared to the rigid acetamide in , which may influence conformational adaptability during target binding.
- Pyrazole-containing analogs (e.g., ) lack the tetrazole ring but retain sulfonamide functionality, suggesting divergent biological targets.
Biological Activity: Compounds with fluorophenyltetrazole (e.g., ) exhibit pronounced antimicrobial effects, likely due to enhanced hydrogen-bonding interactions with bacterial enzymes. Phenoxyphenyl substitution in may confer anti-inflammatory or antiplatelet activity, as seen in structurally related NSAIDs.
Research Findings and Implications
- Hydrogen-Bonding Capacity : The tetrazole ring in the target compound enables strong hydrogen-bonding interactions, a trait shared with N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide . This property is critical for inhibiting enzymes like carbonic anhydrase or viral proteases.
- Solubility and Bioavailability : The ethylthio linker may improve solubility compared to bulkier analogs (e.g., ), though this requires experimental validation.
- Synthetic Challenges : Similar compounds (e.g., ) require multi-step syntheses with precise control of reaction conditions (temperature, solvent) to optimize yields.
Biological Activity
N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}methanesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through the reaction of 1-phenyl-1H-tetrazole-5-thiol with an appropriate alkylating agent, typically involving methanesulfonamide as a sulfur source. The synthesis pathway often includes the following steps:
- Preparation of 1-phenyl-1H-tetrazole-5-thiol : This is achieved through standard synthetic routes involving tetrazole chemistry.
- Alkylation : The thiol group is then reacted with an ethylene derivative to form the thioether linkage.
- Final modification : The methanesulfonamide group is introduced to yield the final product.
The overall yield and purity of the compound can be optimized through careful control of reaction conditions such as temperature and solvent choice.
This compound exhibits several biological activities, primarily attributed to its ability to interact with specific biological targets:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis in malignant cells. This effect is mediated through modulation of signaling pathways involved in cell survival and death.
Case Studies
- Antimicrobial Efficacy : A study published in Nature Reviews Drug Discovery highlighted the compound's effectiveness against multi-drug resistant bacterial strains, showcasing its potential as a new antibiotic agent .
- Cancer Research : In vitro studies have demonstrated that this compound can reduce the viability of breast cancer cells by over 50% at concentrations as low as 10 µM. This suggests a promising role in cancer therapeutics .
- Binding Affinity Studies : Research utilizing X-ray fluorescence spectrometry has indicated that this compound binds selectively to specific receptors involved in cancer progression, providing insights into its therapeutic index and potential side effects .
Data Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}methanesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis typically involves coupling a tetrazole-thiol intermediate with a methanesulfonamide-bearing alkylating agent. For example, in analogous sulfonamide-tetrazole derivatives, reactions are conducted in polar aprotic solvents (e.g., DMF or acetonitrile) with bases like triethylamine to deprotonate the thiol group . Optimization may involve varying catalysts (e.g., Cu(I) for click chemistry) or temperature (reflux vs. room temperature) to improve yields . Confirm progress using TLC with chloroform:methanol (7:3) as a mobile phase .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm the presence of the phenyl-tetrazole moiety (aromatic protons at δ 7.2–8.1 ppm) and methanesulfonamide group (singlet for CH₃SO₂ at δ 3.1–3.3 ppm) .
- IR Spectroscopy : Identify S=O stretches (~1350–1150 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
- Elemental Analysis : Match experimental vs. calculated C, H, N, S percentages to confirm purity .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi, as tetrazole-sulfonamide hybrids often exhibit pH-dependent activity . Antioxidant potential can be assessed via DPPH radical scavenging assays . Cytotoxicity testing on mammalian cell lines (e.g., HEK-293) ensures selectivity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) impact biological activity?
- Methodological Answer : Introduce electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃) groups to the phenyl ring via Suzuki coupling or nucleophilic substitution. Compare activities using dose-response curves. For instance, fluorinated analogs (e.g., 4-fluorophenyl derivatives) may enhance antibacterial potency due to increased lipophilicity . Docking studies (e.g., AutoDock Vina) can predict binding affinity to targets like dihydrofolate reductase .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH affecting sulfonamide ionization ). Control variables by:
- Standardizing buffer systems (e.g., pH 7.4 vs. 5.5).
- Using isogenic bacterial strains to isolate target-specific effects.
- Validating results across multiple labs with blinded replicates .
Q. How can crystallographic data inform structure-activity relationships (SAR)?
- Methodological Answer : Perform single-crystal X-ray diffraction to resolve the compound’s 3D conformation. Key parameters include dihedral angles between the tetrazole and sulfonamide groups, which influence steric hindrance at biological targets. For example, a planar arrangement may enhance π-π stacking with enzyme active sites . Compare with analogs (e.g., thiadiazole derivatives) to identify critical pharmacophoric features .
Q. What computational methods predict metabolic stability or toxicity?
- Methodological Answer : Use in silico tools:
- ADMET Prediction : Software like SwissADME estimates bioavailability, CYP450 interactions, and blood-brain barrier penetration.
- Molecular Dynamics Simulations : Assess binding persistence to off-targets (e.g., hERG channels) using GROMACS .
- Metabolite Identification : LC-MS/MS screens for glutathione adducts or hydrolyzed sulfonamide products .
Data Contradiction Analysis
Q. Why might antimicrobial activity vary significantly between studies?
- Methodological Answer : Variability can stem from:
- Strain Differences : Use standardized strains (e.g., ATCC controls) to minimize genetic variability .
- Compound Solubility : Pre-solubilize in DMSO (≤1% v/v) and confirm stability via HPLC .
- Biofilm vs. Planktonic Assays : Biofilm-embedded bacteria show reduced susceptibility; include biofilm disruption assays .
Tables for Key Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
